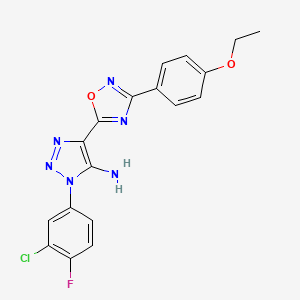

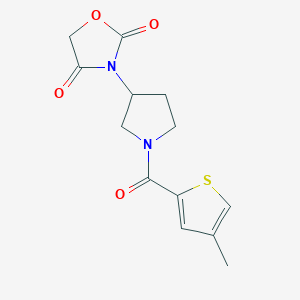

![molecular formula C18H21N5O3 B2752988 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide CAS No. 900011-33-8](/img/structure/B2752988.png)

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system, considered as a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have gained significant attention due to their biological and pharmacological activities .

Synthesis Analysis

The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported in the literature . The synthesis involves the formation of a linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. For instance, studies have focused on designing and synthesizing these compounds to test their effectiveness against various cancer cell lines. Some derivatives have shown potent anticancer activity, indicating their potential as therapeutic agents in cancer treatment. The modification of these compounds, such as introducing different substituents, has been a key strategy to enhance their anticancer properties (Kandeel et al., 2012), (Al-Sanea et al., 2020).

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine compounds have also been explored for their antimicrobial effects. The synthesis of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety has led to compounds with significant antimicrobial activities against a range of bacterial and fungal strains. This research underscores the potential of these derivatives in developing new antimicrobial agents (Bondock et al., 2008), (El-sayed et al., 2017).

Drug Delivery Systems

The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, such as solubility and bioavailability, have been a focus to enhance their clinical applicability. Nanosystem approaches, including the use of albumin nanoparticles and liposomes, have been investigated to improve the solubility and pharmacokinetic profiles of these compounds, potentially overcoming barriers to their clinical development as drug candidates (Vignaroli et al., 2016).

Imaging and Diagnostic Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been explored as ligands for imaging receptors, such as the peripheral benzodiazepine receptor (PBR), using positron emission tomography (PET). These compounds have shown high affinity and selectivity, indicating their utility in neuroimaging and the study of neuroinflammatory processes, which are crucial in various neurodegenerative disorders (Damont et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit cytotoxic activity against various human cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it might interact with its targets by binding to specific enzymes or receptors, thereby inhibiting their function . This could lead to changes in cellular processes, such as cell proliferation or apoptosis .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell proliferation and apoptosis . These effects could be due to the inhibition of key enzymes or receptors in these pathways.

Result of Action

Based on the reported cytotoxic activity of similar compounds, it’s plausible that this compound may induce cell death (apoptosis) in cancer cells .

Propiedades

IUPAC Name |

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-11-6-12(2)16(13(3)7-11)21-15(25)9-22-10-19-17-14(18(22)26)8-20-23(17)4-5-24/h6-8,10,24H,4-5,9H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGAJGABBOBGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2752906.png)

![{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate](/img/structure/B2752907.png)

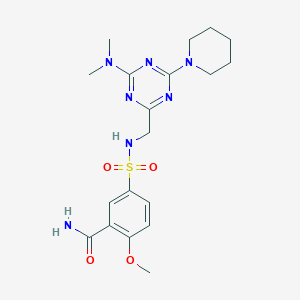

![N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2752909.png)

![2-[2-(2-Chlorobenzylamino)ethoxy]ethanol](/img/structure/B2752916.png)

![4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2752918.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2752927.png)